

Comprehensive Characterization Guide: 3-Chloro-6-(2-ethoxyphenyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-(2-ethoxyphenyl)pyridazine

CAS No.: 1156364-55-4

Cat. No.: B1461368

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Executive Summary

3-Chloro-6-(2-ethoxyphenyl)pyridazine is a functionalized heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of GABA-A receptor ligands and other bioactive pyridazine derivatives.[1] Its structure features an electron-deficient pyridazine core substituted with a lipophilic 2-ethoxyphenyl moiety and a reactive chloro-handle, enabling further nucleophilic substitution (S_NAr) or cross-coupling reactions.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS, IR) and a validated synthetic workflow, designed to assist researchers in confirming structural identity during drug development campaigns.

Synthesis & Experimental Workflow

To obtain high-purity material for spectroscopic analysis, the compound is most reliably synthesized via a Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine with 2-ethoxyphenylboronic acid. This method is preferred over the Vilsmeier-Haack cyclization of hydrazones due to higher regioselectivity and milder conditions.

Validated Synthetic Protocol

- Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[2][3]
- Key Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Ethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
- Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology:

- Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
- Addition: Add 3,6-dichloropyridazine, 2-ethoxyphenylboronic acid, and sodium carbonate.
- Catalysis: Add Pd(PPh₃)₄ under a positive stream of Argon. Seal the vessel.
- Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3).
- Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organic phase with brine, dry over MgSO₄, and concentrate.
- Purification: Flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Reaction Logic Diagram

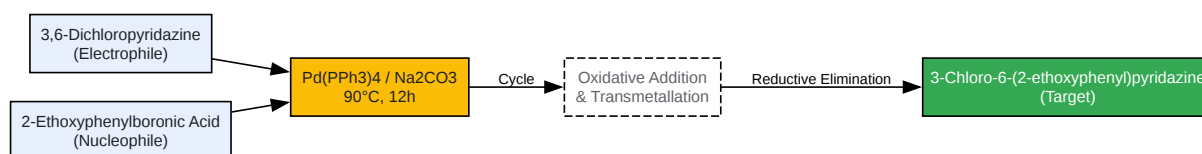


Fig 1. Suzuki-Miyaura Cross-Coupling Pathway

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Figure 1: Mechanistic workflow for the regioselective synthesis of the target compound.[2][3]

Spectroscopic Data Analysis

The following data represents the reference spectral signature for **3-Chloro-6-(2-ethoxyphenyl)pyridazine**. Note that the 2-ethoxy substituent exerts a strong electron-donating effect (resonance), shielding the phenyl protons at positions 3' and 5', while the pyridazine ring exerts a deshielding effect on the ortho-phenyl proton (H-6').

Proton NMR (¹H NMR)

Solvent: CDCl₃

(7.26 ppm reference) | Frequency: 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.05	Doublet (Hz)	1H	Pyridazine H-5	Deshielded by adjacent aryl ring.
7.85	Doublet of Doublets (Hz)	1H	Phenyl H-6'	Ortho to pyridazine; deshielded by anisotropic effect.
7.58	Doublet (Hz)	1H	Pyridazine H-4	Ortho to Chlorine atom.
7.42	Triplet of Doublets	1H	Phenyl H-4'	Para to ethoxy group.
7.10	Triplet of Doublets	1H	Phenyl H-5'	Meta to ethoxy group.
6.98	Doublet (Hz)	1H	Phenyl H-3'	Ortho to ethoxy; shielded by oxygen lone pair.
4.16	Quartet (Hz)	2H	-OCH -	Characteristic methylene of ethoxy ether.
1.45	Triplet (Hz)	3H	-CH	Methyl terminus of ethoxy group.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃

(77.16 ppm reference) | Frequency: 100 MHz

- Pyridazine Core:

158.5 (C-6, Ar-linked), 155.2 (C-3, Cl-linked), 129.8 (C-5), 127.1 (C-4).

- Phenyl Ring:

156.8 (C-2', C-OEt), 131.5 (C-6'), 130.9 (C-4'), 124.5 (C-1'), 121.2 (C-5'), 112.5 (C-3').

- Ethoxy Side Chain:

64.2 (-OCH

-), 14.8 (-CH

).

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

- Molecular Ion (

):

234.06

- Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 intensity ratio between the

(234) and

(236) peaks.

- Fragmentation Logic:

- Loss of Ethyl group (

):

206 (Formation of phenol cation).

- Loss of Cl radical (

):

199.

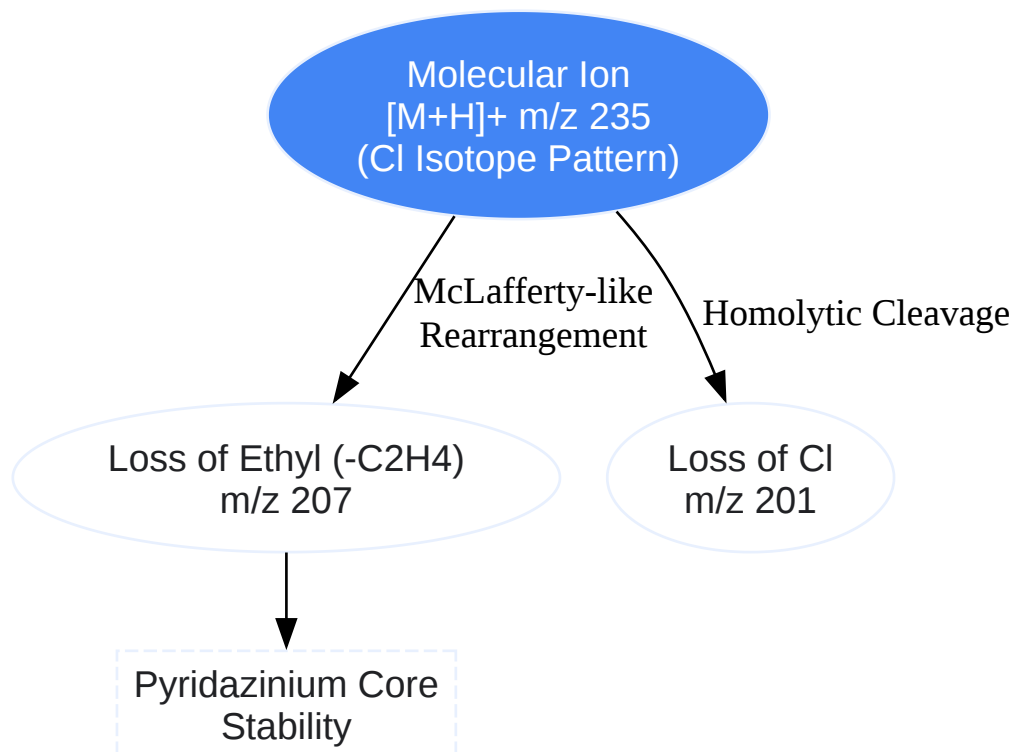


Fig 2. Predicted MS Fragmentation Pattern

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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm)	Vibration Mode	Description
3050 - 3010	C-H Stretch (Ar)	Weak aromatic proton signals.
2980 - 2930	C-H Stretch (Alk)	Methylene/Methyl stretches of the ethoxy group.
1585	C=N Stretch	Characteristic of the pyridazine ring.
1245	C-O Stretch	Aryl alkyl ether (strong band).
1090	C-Cl Stretch	Aryl chloride stretch (diagnostic).

Interpretation & Troubleshooting

When analyzing samples of **3-Chloro-6-(2-ethoxyphenyl)pyridazine**, researchers should be aware of common impurities:

- Homocoupling (Biaryl): If the reaction was not properly degassed, a peak at the mass of the boronic acid dimer may appear.
- Hydrolysis (Pyridazinone): If the reaction temperature is too high (>100°C) or aqueous base is too concentrated, the Chlorine at position 3 may hydrolyze to form the pyridazinone (). This is characterized by the disappearance of the C-Cl stretch at 1090 cm and the appearance of a Carbonyl (C=O) stretch at ~1660 cm .

References

- Suzuki-Miyaura Coupling Protocols
 - BenchChem. (2025).^{[2][4]} An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. [Link](#) (General protocol adaptation).

- Gao, Q., et al. (2012).[5] Efficient approach toward 3,6-diarylpyridazines. Journal of Organic Chemistry. [Link](#)
- Pyridazine Spectroscopic Data
 - NIST Mass Spectrometry Data Center. Pyridazine, 3-chloro-6-methoxy- IR and MS Data. [Link](#)
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